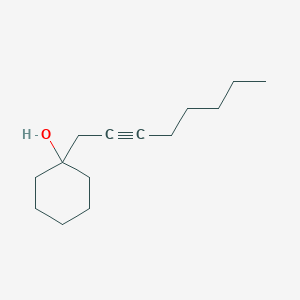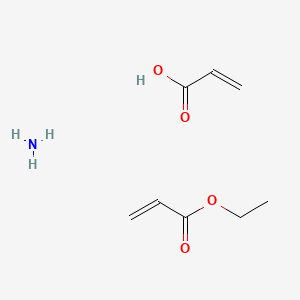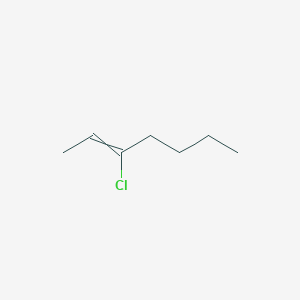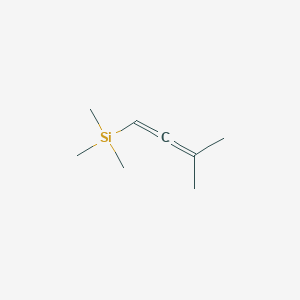![molecular formula C14H10N2O3S B14477118 Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate](/img/structure/B14477118.png)
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the thiazolopyrimidine family This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, with a phenyl group and a carboxylate ester group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate typically involves multi-component reactions. One common method is the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, or terminal alkynes . Another approach involves the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multi-component reactions and cyclocondensation can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or isopropyl alcohol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized thiazolopyrimidine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a scaffold for the design of new drugs, including anticancer, antibacterial, and anti-inflammatory agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate involves its interaction with biological targets. The compound can bind to enzymes or receptors, potentially inhibiting their activity. The thiazolopyrimidine ring system’s structural similarity to purine allows it to effectively bind to biological targets, optimizing ligand-target interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolopyrimidine derivatives, such as:
Uniqueness
Methyl 7-oxo-3-phenyl-7H-thiazolo[3,2-a]pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10N2O3S |
|---|---|
Molekulargewicht |
286.31 g/mol |
IUPAC-Name |
methyl 7-oxo-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H10N2O3S/c1-19-13(18)10-7-12(17)15-14-16(10)11(8-20-14)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI-Schlüssel |
FSQHJWWGVMYZMM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=O)N=C2N1C(=CS2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(4-Decylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14477039.png)
![{[(Dichloromethyl)stannyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14477047.png)
![4-Hydroxy-3-methyl-2-{[(prop-2-yn-1-yl)oxy]methyl}cyclopent-2-en-1-one](/img/structure/B14477053.png)
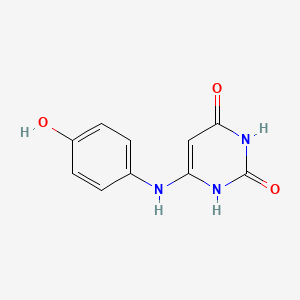
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
![Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate](/img/structure/B14477080.png)


![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
